Product packaging for Cyclopentyl 2-(3-aminophenyl)acetate(Cat. No.:CAS No. 1071360-58-1)

Cyclopentyl 2-(3-aminophenyl)acetate

Cat. No.: B3033576
CAS No.: 1071360-58-1
M. Wt: 219.28 g/mol
InChI Key: CLTMECOPJWZBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aryl Amino Ester Scaffolds in Synthetic Chemistry

Aryl amino esters are a class of organic compounds characterized by an amino group and an ester functional group attached to an aromatic ring system. This structural motif is of considerable significance in synthetic chemistry for several reasons. The presence of both an amino and an ester group provides two key points for chemical modification, allowing for the construction of more complex molecules. The amino group can act as a nucleophile or a base, and it can be readily acylated, alkylated, or diazotized to introduce a wide variety of other functional groups. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to introduce new carbon-carbon bonds. This versatility makes aryl amino esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Overview of the Research Landscape for Phenylacetate (B1230308) Derivatives

Phenylacetate derivatives are a broad class of compounds that share the 2-phenylacetate core structure. This scaffold is found in a variety of natural products and synthetic compounds with diverse biological activities. For instance, phenylacetic acid itself is a well-known auxin, a class of plant hormones that regulate growth. In the realm of medicine, derivatives of phenylacetic acid have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The research landscape for phenylacetate derivatives is therefore rich and varied, with ongoing efforts to synthesize new analogs with improved or novel properties. The introduction of different substituents on the phenyl ring and the modification of the acetate (B1210297) group are common strategies to modulate the biological activity of these compounds.

Scope and Objectives of Academic Inquiry into Cyclopentyl 2-(3-aminophenyl)acetate

The academic inquiry into this compound is currently in its infancy. A thorough search of the scientific literature reveals a notable absence of dedicated research on this specific molecule. This lack of information presents both a challenge and an opportunity. The primary objective of future academic inquiry would be to synthesize and characterize this compound to establish its fundamental physicochemical properties. Subsequent research could then explore its reactivity and potential applications, drawing inspiration from the known properties of related aryl amino esters and phenylacetate derivatives. The cyclopentyl ester moiety, in particular, may confer unique solubility and conformational properties that could be of interest in medicinal chemistry and materials science. The meta-position of the amino group on the phenyl ring is also expected to influence its electronic properties and reactivity in comparison to its ortho and para isomers.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
IUPAC NameThis compound
CAS NumberNot clearly assigned; 1071360-58-1 is associated with the 4-amino isomer bldpharm.com
AppearanceExpected to be a liquid or low-melting solid at room temperature
SolubilityExpected to be soluble in common organic solvents

Synthesis and Characterization

A plausible synthetic route to this compound would involve the esterification of 2-(3-aminophenyl)acetic acid with cyclopentanol (B49286). This reaction can be achieved through several established methods in organic synthesis.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and heat. The reaction is driven to completion by the removal of water as it is formed.

Alternatively, milder methods such as the Steglich esterification could be employed. This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This approach is often preferred for more sensitive substrates as it can be carried out at room temperature.

Proposed Synthesis via Steglich Esterification:

ReactantsReagentsProduct
2-(3-aminophenyl)acetic acidCyclopentanol, DCC, DMAPThis compound

Once synthesized, the compound would be purified, likely by column chromatography, and its structure confirmed using a suite of spectroscopic techniques.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the 3-aminophenyl group, a singlet for the benzylic protons of the acetate group, a multiplet for the methine proton of the cyclopentyl group, and multiplets for the methylene (B1212753) protons of the cyclopentyl ring. The amino group protons would appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts due to the amino and acetate substituents), the benzylic carbon, and the carbons of the cyclopentyl ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-N and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 219.28), along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B3033576 Cyclopentyl 2-(3-aminophenyl)acetate CAS No. 1071360-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl 2-(3-aminophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c14-11-5-3-4-10(8-11)9-13(15)16-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTMECOPJWZBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Studies of Cyclopentyl 2 3 Aminophenyl Acetate

Hydrolysis Reactions of Phenyl Esters

The hydrolysis of phenyl esters, converting them into a carboxylic acid and a phenol, is a classic example of nucleophilic acyl substitution. This process can be catalyzed by either acid or base, or it can proceed under neutral conditions. libretexts.org The core of this transformation involves the formation of a tetrahedral intermediate. researchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of esters like phenyl acetate (B1210297) is a reversible process. youtube.comlibretexts.org The mechanism involves several key steps that enhance the reactivity of the ester towards the weak nucleophile, water. youtube.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. libretexts.orgchemguide.co.uk This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Following protonation, a water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.comlibretexts.org This step leads to the formation of a key tetrahedral intermediate. A series of proton transfers then occurs. youtube.com One of the hydroxyl groups in the intermediate is then protonated, converting it into a good leaving group (an alcohol or, in this case, a phenol). youtube.com The intermediate then collapses, reforming the carbonyl double bond and expelling the leaving group. Finally, deprotonation of the resulting carbonyl group regenerates the acid catalyst and yields the carboxylic acid product. youtube.comlibretexts.org

Mechanism of Acid-Catalyzed Ester Hydrolysis

Step Description
1 Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org
2 Nucleophilic attack by a water molecule on the carbonyl carbon. youtube.com
3 Formation of a tetrahedral intermediate.
4 Proton transfer to the leaving group (alkoxy group). youtube.com
5 Elimination of the leaving group (alcohol/phenol) to reform the carbonyl group. youtube.com

| 6 | Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org |

Neutral Hydrolysis Mechanisms (e.g., Water Autoionization)

While often slower than catalyzed reactions, the neutral hydrolysis of esters can occur. Theoretical studies suggest that the mechanism is not a simple bifunctional catalysis by water as previously thought. nih.govscite.ai A more recent and accepted model involves the autoionization of water. nih.govscite.airesearchgate.net

This mechanism proposes that the reaction is initiated by the autoionization of water to produce a hydronium ion (H₃O⁺) and a hydroxide (B78521) ion (OH⁻). nih.govscite.ai For typical esters, the process is thought to proceed via a water autoionization with acid initiation (W(AI)A) mechanism. nih.govresearchgate.net In this pathway, the ester is first protonated by the hydronium ion, similar to the acid-catalyzed mechanism, which is then followed by the attack of water. nih.govscite.ai

For activated esters, an alternative pathway, the water autoionization with base initiation (W(AI)B) mechanism, is proposed. nih.govscite.airesearchgate.net In this case, a hydroxide ion, formed from water autoionization, acts as the nucleophile, aided by a second water molecule acting as a general base. nih.govresearchgate.net The ion-product constant of water (Kw) is a critical factor in these processes, as it governs the concentration of the reactive ionic species. libretexts.org

Nucleophilic Attack and Tetrahedral Intermediates in Ester Hydrolysis

The cornerstone of ester hydrolysis, under both acidic and basic conditions, is the formation of a tetrahedral intermediate. researchgate.net This intermediate is formed when the nucleophile (water in hydrolysis) attacks the sp²-hybridized carbonyl carbon, causing it to rehybridize to sp³. libretexts.org

In base-promoted hydrolysis, the strong nucleophile (hydroxide ion) directly attacks the carbonyl carbon. libretexts.orglibretexts.org The resulting tetrahedral intermediate is an alkoxide. This intermediate is relatively stable but will collapse by expelling the leaving group (the alkoxide or phenoxide ion) to reform the carbonyl double bond, yielding a carboxylic acid. libretexts.org

Aminolysis Reactions of Phenyl Acetate Derivatives

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol or phenol. This reaction is fundamental in peptide synthesis and other areas of organic chemistry. The mechanisms of these reactions have been extensively studied, particularly for derivatives of phenyl acetate.

Kinetic and Mechanistic Investigations of Aminolysis

The aminolysis of phenyl acetates can proceed through either a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate. researchgate.net Kinetic studies are crucial for distinguishing between these pathways. researchgate.netrsc.org For many phenyl acetate derivatives reacting with amines, the evidence points towards a stepwise mechanism where a zwitterionic tetrahedral intermediate (T±) is formed. researchgate.netrsc.org

The rate-determining step can either be the formation of this intermediate or its breakdown. researchgate.netnih.gov For example, in the reaction of phenyl acetates with benzylamines in acetonitrile, the rate-limiting step is the breakdown of the tetrahedral intermediate. researchgate.net In contrast, computational studies on the reaction of phenyl acetate with ammonia (B1221849) suggest that the nucleophilic attack to form the intermediate is the rate-determining stage. researchgate.net The stability of the leaving group plays a significant role; a more stable leaving group (a better phenoxide) can lead to a lower energy transition state for the elimination step. researchgate.net

Curved Brønsted-type plots (log of the rate constant vs. pKa of the amine) are often indicative of a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation as the basicity of the nucleophilic amine increases. nih.gov

Influence of Substituents on Reaction Rates and Pathways

Substituents on both the nucleophile (amine) and the leaving group (phenyl ring of the ester) have a profound impact on the rates and mechanisms of aminolysis. rsc.org

Electron-withdrawing groups on the phenyl ring of the phenyl acetate make the carbonyl carbon more electrophilic, thus accelerating the rate of nucleophilic attack. They also stabilize the resulting phenoxide leaving group, which can facilitate the breakdown of the tetrahedral intermediate. This is reflected in positive Hammett ρ values when correlating reaction rates with substituent constants. researchgate.net

Conversely, electron-donating groups on the phenyl ring decrease the electrophilicity of the carbonyl carbon and destabilize the leaving group, leading to slower reaction rates.

The nature of the amine nucleophile is also critical. More basic amines are generally more nucleophilic and react faster. rsc.org However, the relationship is not always linear, as evidenced by Brønsted plots. nih.govrsc.org Large Brønsted coefficients (β values) suggest a significant degree of bond formation in the transition state. researchgate.netrsc.org Cross-interaction constants (ρXZ), which measure the interaction between substituents in the nucleophile (X) and the leaving group (Z), can also provide insight. A large, positive ρXZ value is often interpreted as evidence for a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. researchgate.netrsc.org

Direct Amidation of Esters with Amines

The transformation of esters, such as the cyclopentyl ester moiety in Cyclopentyl 2-(3-aminophenyl)acetate, into amides is a fundamental reaction in organic synthesis. Direct amidation involves the reaction of an ester with an amine to form an amide and an alcohol byproduct. While seemingly straightforward, this transformation often requires specific conditions to proceed efficiently, as esters are generally less reactive than other carboxylic acid derivatives like acid chlorides. mdpi.commasterorganicchemistry.com

The general mechanism begins with the nucleophilic addition of the amine to the ester's carbonyl carbon. This step forms a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate results in the elimination of the cyclopentanol (B49286) leaving group, yielding the amide. The process is often promoted by bases or catalysts that can activate either the ester or the amine.

Recent advancements have led to a variety of systems for direct amidation, each with its own scope and limitations. Base-promoted methods, for instance, can be highly effective but may have a limited substrate scope depending on the base and solvent system used. nih.gov For example, potassium tert-butoxide in DMSO is effective for acylating anilines but not alkyl amines. nih.gov Catalytic approaches, employing metals like manganese, offer a more sustainable alternative with a broad substrate scope, including various aromatic, aliphatic, and heterocyclic esters and amines. organic-chemistry.org DFT calculations for some manganese-catalyzed systems suggest an acid-base mechanism rather than an oxidative addition-reductive elimination pathway. organic-chemistry.org Metal-free and solvent-free conditions have also been developed, further enhancing the green chemistry profile of this transformation. mdpi.comnih.gov

Catalyst/PromoterAmine ScopeEster ScopeKey FeaturesReference
Potassium tert-butoxide (t-BuOK) in DMSOEffective for anilinesAromatic and aliphaticShows selectivity for anilines over alkyl amines. nih.gov
n-Butyllithium (n-BuLi) in THFBroad: Aliphatic and aromatic aminesBroadApplicable to a wider substrate scope but requires inert atmosphere. nih.gov
Manganese(I) ComplexesPrimary aryl/alkyl amines, secondary alkyl aminesAromatic, aliphatic, heterocyclic, fatty acid estersLow catalyst loading; removal of alcohol byproduct improves yield. organic-chemistry.org
Water (as solvent)Aromatic and aliphatic aminesAromatic, aliphatic, amino acid estersMetal-free, additive-free, and base-free; eco-friendly. nih.gov

Reactivity of the Aminophenyl Group

The 3-aminophenyl portion of the molecule possesses a versatile reactivity profile, dominated by the chemistry of the aromatic primary amine.

Electrophilic Functionalization of Amino-Substituted Aromatics

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. Its lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This activating effect is particularly pronounced at the ortho and para positions relative to the amino group.

However, the strong basicity of the amino group can be problematic under acidic conditions, which are common for many electrophilic substitution reactions (e.g., nitration, halogenation). In the presence of strong acids, the amine is protonated to form an ammonium (B1175870) salt (-NH₃⁺). The -NH₃⁺ group is strongly deactivating and a meta-director due to its inductive electron-withdrawing effect. To circumvent this, the amino group is often protected, for example, by acylation to form an amide. libretexts.org The resulting acetamido group is still an ortho-, para-director and activating, but less so than a free amino group, which allows for more controlled reactions and prevents side reactions. libretexts.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Molecular Structure

Quantum chemical methods are instrumental in elucidating the three-dimensional structure and electronic properties of "Cyclopentyl 2-(3-aminophenyl)acetate". These calculations can predict the most stable arrangements of atoms and provide a detailed picture of the electron distribution within the molecule.

The flexibility of the cyclopentyl ring and the rotatable bonds in the acetate (B1210297) linker give rise to a complex conformational landscape for "this compound". Conformational analysis aims to identify the stable conformers and determine their relative energies.

The cyclopentyl group is known to adopt non-planar conformations to alleviate angle and torsional strain. The two most common puckered conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three carbon atoms in a plane and the other two displaced on opposite sides. These conformers can interconvert through a low-energy process called pseudorotation. For "this compound", the substitution pattern will influence the preferred conformation of the cyclopentyl ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles, a set of low-energy conformers can be identified. Subsequent geometry optimization and frequency calculations can confirm these structures as true minima and provide their relative free energies.

Illustrative Data Table: Relative Energies of Hypothetical Conformers

Below is an illustrative data table showing the relative energies of a few hypothetical low-energy conformers of "this compound", as might be obtained from DFT calculations. The energies are given relative to the most stable conformer.

Conformer IDCyclopentyl PuckerDihedral Angle (Cα-Cβ-O-Cγ)Relative Energy (kcal/mol)
Conf-1 Envelope178.5°0.00
Conf-2 Half-Chair175.2°0.45
Conf-3 Envelope-65.8°1.20
Conf-4 Half-Chair70.3°1.55

Note: This data is illustrative and based on typical energy differences for similar molecules. It does not represent experimentally verified or published computational results for "this compound".

The electronic structure of "this compound" dictates its reactivity and spectroscopic properties. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within the molecule.

Key electronic properties that can be calculated include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting the sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and the nature of the chemical bonds. For "this compound", the amino group is expected to be a region of high electron density, while the carbonyl carbon of the ester is electron-deficient.

Illustrative Data Table: Calculated Electronic Properties

This table presents hypothetical electronic properties for "this compound" that could be obtained from quantum chemical calculations.

PropertyCalculated Value
HOMO Energy -5.8 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.1 D
Mulliken Charge on Carbonyl Carbon +0.45 e
Mulliken Charge on Amino Nitrogen -0.38 e

Note: These values are hypothetical and intended to be illustrative of the types of data generated from electronic structure calculations on similar organic molecules.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is a valuable tool for investigating the detailed mechanisms of chemical reactions. For "this compound", theoretical studies can elucidate the pathways of important reactions such as hydrolysis and aminolysis.

The hydrolysis of the ester functional group in "this compound" is a fundamental reaction. Computational methods can be used to map out the potential energy surface (PES) for this process. libretexts.orglibretexts.org A PES provides a landscape of the energy of the system as a function of the geometric coordinates of the atoms involved in the reaction.

By calculating the energies of the reactants, products, any intermediates, and the transition states that connect them, the reaction mechanism can be characterized. For ester hydrolysis, both acid-catalyzed and base-catalyzed mechanisms can be investigated. These calculations can determine the activation energy (the energy barrier that must be overcome for the reaction to occur), which is related to the reaction rate.

Aminolysis is another important reaction of esters, involving the reaction with an amine. Computational studies can characterize the transition states for the aminolysis of "this compound". nih.govresearchgate.net The transition state is a high-energy, transient structure that exists at the peak of the reaction energy profile.

Identifying and characterizing the transition state is crucial for understanding the reaction mechanism. Computational methods can determine the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation barrier for the reaction. Computational studies on the aminolysis of simple esters have shown that the reaction can proceed through either a stepwise mechanism with a tetrahedral intermediate or a concerted mechanism. nih.gov

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational studies must account for these solvent effects. There are two main approaches to modeling solvation: implicit and explicit solvent models. rsc.orgresearchgate.netfiveable.me

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.orgfiveable.me This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. rsc.org

Explicit solvent models involve including a number of individual solvent molecules in the calculation. rsc.org This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. rsc.orgresearchgate.net

The choice of solvation model can be critical for obtaining accurate results in mechanistic studies. For reactions involving charged species or significant charge separation in the transition state, the inclusion of solvent effects is particularly important. Hybrid models that combine a few explicit solvent molecules with an implicit continuum for the bulk solvent can offer a balance between accuracy and computational cost. wikipedia.org

Prediction of Reactivity and Selectivity

The prediction of a molecule's reactivity and the selectivity of its reactions is a cornerstone of modern computational chemistry. For this compound, these predictions are based on the electronic structure of the molecule. Various theoretical descriptors, derived from quantum chemical calculations, can quantify the propensity of different atomic sites to engage in chemical reactions. These descriptors are instrumental in foreseeing how the molecule will behave in the presence of other reagents, guiding the synthesis of new derivatives, and explaining observed experimental outcomes.

Reactivity indices are conceptual tools derived from density functional theory (DFT) that help in understanding and predicting the course of chemical reactions. One such powerful descriptor is the electrostatic potential at the nuclei (EPN). The EPN provides a measure of the electrostatic effect of the molecule's electron density at the position of each nucleus. It has been shown to be an effective descriptor of local reactivity, particularly in aromatic systems. nih.gov

For a molecule like this compound, the EPN can be calculated for each atom to create a detailed map of its electrostatic landscape. This map reveals sites that are electron-rich and therefore susceptible to electrophilic attack, as well as sites that are electron-poor and prone to nucleophilic attack. The presence of the amino group (-NH2) and the ester group (-COO-cyclopentyl) on the phenyl ring significantly influences the EPN of the aromatic carbons.

A detailed analysis of the molecular electrostatic potential (MEP) for substituted benzene (B151609) derivatives has demonstrated that appropriately selected MEP values can quantitatively reflect the effects of substituents on the aromatic ring. nih.gov Theoretical evaluations of electrostatic potentials in close proximity to the ring's carbon atoms can effectively capture both through-space and resonance effects, showing an excellent correlation with substituent constants. nih.gov The electrostatic potential at the nuclei (EPN) is considered one of the best descriptors for the local properties at different positions on the ring. nih.gov

In the case of this compound, the amino group is an electron-donating group, which increases the electron density at the ortho and para positions of the benzene ring. This would be reflected in more negative EPN values at these positions, suggesting a higher propensity for electrophilic substitution at these sites. Conversely, the acetate group is electron-withdrawing, which would lead to more positive EPN values at the meta position relative to the amino group.

Table 1: Predicted Relative Electrostatic Potential at Nuclei (EPN) for Aromatic Carbons in a Model Aminophenylacetate Structure

Position on Phenyl RingSubstituent EffectPredicted Relative EPNPredicted Reactivity
C1 (ipso-carbon to acetate)Electron-withdrawing groupMore PositiveLess reactive towards electrophiles
C2 (ortho to acetate)Less Negative
C3 (meta to acetate, ipso to amino)Electron-donating groupMore NegativeMore reactive towards electrophiles
C4 (para to acetate, ortho to amino)More NegativeMore reactive towards electrophiles
C5 (meta to acetate, meta to amino)Less Negative
C6 (ortho to acetate, para to amino)More NegativeMore reactive towards electrophiles

Note: This table is a qualitative prediction based on established principles of substituent effects on aromatic rings. Actual EPN values would require specific quantum chemical calculations for this compound.

A critical validation of computational predictions is their correlation with experimental data. In the context of chemical reactivity, this often involves comparing theoretically derived reactivity indices with experimentally measured reaction rates (kinetic data). A strong correlation between a computational descriptor and kinetic data for a series of related reactions provides confidence in the predictive power of the computational model.

The activation energy is a key determinant of the reaction rate, as described by the Arrhenius equation. A lower calculated activation energy would correspond to a faster reaction rate. By calculating the activation energies for a series of related compounds, a quantitative structure-activity relationship (QSAR) can be established. nih.gov

For instance, a computational study on the aminolysis of phenyl acetate using density functional theory has shown that the theoretical activation energies for the concerted transition state can be rationalized by means of EPN and other global and local reactivity indices. researchgate.net This indicates a direct link between the calculated electronic properties and the kinetic feasibility of the reaction.

Table 2: Illustrative Correlation between a Theoretical Reactivity Index and Experimental Kinetic Data for a Hypothetical Series of Phenylacetate (B1230308) Derivatives

DerivativeTheoretical Index (e.g., Calculated Activation Energy in kcal/mol)Experimental Rate Constant (k) (s⁻¹)
Derivative A25.01.2 x 10⁻⁵
Derivative B22.55.8 x 10⁻⁴
Derivative C20.02.5 x 10⁻³
Derivative D18.09.1 x 10⁻²

Note: This table is illustrative and does not represent actual data for this compound. It serves to demonstrate the principle of correlating computational predictions with experimental results.

The successful correlation of computational predictions with experimental kinetics is a powerful tool in chemical research. It allows for the in-silico screening of large numbers of molecules to identify candidates with desired reactivity profiles, thereby accelerating the process of discovery and development in areas such as catalysis, materials science, and medicinal chemistry. For this compound, such studies would be invaluable for understanding its stability, reactivity, and potential applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: In a proton NMR spectrum of Cyclopentyl 2-(3-aminophenyl)acetate, distinct signals corresponding to each unique proton environment are expected. The protons on the aromatic ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene (B1212753) protons of the acetate (B1210297) group (-CH₂-) would likely resonate as a singlet, while the methine proton of the cyclopentyl group (-CH-) would appear as a multiplet. The methylene protons of the cyclopentyl ring would exhibit complex splitting patterns, appearing as multiplets. The amine (-NH₂) protons would present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the aromatic ring would generate signals between δ 110-150 ppm. The methine and methylene carbons of the cyclopentyl group would be observed in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~172
Aromatic CH~6.6 - 7.2~115 - 148
Methylene (-CH₂-acetate)~3.6~42
Cyclopentyl CH~5.1~78
Cyclopentyl CH₂~1.5 - 1.9~23, ~33
Amine NH₂~3.7 (broad)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to fragments corresponding to the cyclopentyl cation and the 3-aminophenylacetic acid radical cation, or vice-versa. Other common fragmentation pathways could include the loss of the amino group or rearrangements of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. For a closely related compound, oligo[ethyl 2-(3-aminophenyl)acetate], characteristic bands are observed that can be extrapolated. researchgate.net

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)~3400 - 3300Medium
C-H Stretch (Aromatic)~3100 - 3000Medium
C-H Stretch (Aliphatic)~3000 - 2850Medium-Strong
C=O Stretch (Ester)~1735 - 1750Strong
C=C Stretch (Aromatic)~1600 and ~1475Medium-Weak
C-N Stretch~1350 - 1250Medium
C-O Stretch (Ester)~1250 - 1000Strong

Chromatographic Techniques for Purity Assessment and Enantiomeric Resolution (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of a compound. A sample of this compound would be injected into an HPLC system, and its purity would be determined by the area percentage of the main peak in the chromatogram. The choice of the column (e.g., C18) and the mobile phase would be optimized to achieve good separation of the main compound from any impurities.

If the compound were synthesized as a racemic mixture and enantiomeric resolution was required, chiral HPLC would be the method of choice. This technique uses a chiral stationary phase to separate the two enantiomers, which would then be detected as two distinct peaks.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) for this compound would be compared with the theoretically calculated values based on its molecular formula (C₁₃H₁₇NO₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Interactive Data Table: Theoretical Elemental Composition

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01113156.14371.20%
Hydrogen (H)1.0081717.1367.82%
Nitrogen (N)14.007114.0076.39%
Oxygen (O)15.999231.99814.59%
Total 219.284 100.00%

Applications As Intermediates in Advanced Organic Synthesis

Role as a Building Block for Complex Organic Molecules

The fundamental structure of Cyclopentyl 2-(3-aminophenyl)acetate, derived from 2-(3-aminophenyl)acetic acid, serves as a foundational scaffold for the synthesis of more complex molecules. The parent compound, 2-(3-aminophenyl)acetic acid, is recognized as a building block in the development of therapeutic peptides. google.com The cyclopentyl ester moiety in the title compound can influence solubility and reactivity, and in certain contexts, may be chosen to optimize reaction conditions or to impart specific physical properties to the final product. The presence of both an aromatic amine and a carboxylic acid derivative in one molecule allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures. For instance, derivatives of 2-(3-aminophenyl)acetic acid have been utilized in the synthesis of Nek2 kinase inhibitors, highlighting the importance of this structural motif in medicinal chemistry. ncl.ac.uk

Derivatization to Access Diverse Chemical Scaffolds

The dual functionality of this compound provides a platform for extensive derivatization, leading to a variety of chemical scaffolds. The amino group can undergo a multitude of reactions, such as acylation, alkylation, and diazotization, while the ester group can be hydrolyzed, transesterified, or converted to an amide. This versatility allows for the systematic modification of the molecule to generate libraries of compounds for screening in drug discovery and materials science.

The 2-(3-aminophenyl)acetate framework is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Benzimidazoles: The synthesis of benzimidazoles can be envisioned through the reaction of the amino group of this compound with a suitable carboxylic acid or aldehyde, followed by cyclization. While specific examples with the cyclopentyl ester are not documented, the general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. A plausible synthetic route could involve the introduction of a second amino group ortho to the existing one on the phenyl ring of the subject compound, followed by cyclization with an appropriate reagent.

Coumarins: The synthesis of coumarin (B35378) derivatives could potentially involve the use of the 2-(3-aminophenyl)acetate moiety in reactions such as the Perkin or Knoevenagel condensation, following appropriate functional group manipulations. For example, the core phenylacetic acid structure can be a component in building the coumarin skeleton.

Adenine (B156593) Derivatives: The 2-(3-aminophenyl)acetic acid backbone has been used in the synthesis of haptens that mimic adenine-substituted cytokinins. scispace.com This suggests that this compound could serve as a starting material for the construction of novel adenine derivatives, where the aminophenyl group is incorporated into a purine (B94841) or a related heterocyclic system.

The primary amino group of this compound readily participates in amide bond formation when reacted with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides). This reaction is fundamental in organic synthesis and is a cornerstone of medicinal chemistry for linking molecular fragments. The resulting amide will contain the cyclopentyl 2-phenylacetate moiety, which can be further modified or may itself contribute to the biological activity of the final compound. For example, 2-(3-aminophenyl)acetic acid has been used as a reagent in the synthesis of γ-AApeptide mimetics. uni-muenchen.de

ReactantReagent/ConditionProduct Type
Carboxylic AcidCoupling Agent (e.g., DCC, EDC)N-acylated this compound
Acyl ChlorideBase (e.g., triethylamine, pyridine)N-acylated this compound
Acid AnhydrideBase or heatN-acylated this compound

Utility in Peptide Bond Formation Strategies

The structural similarity of this compound to amino acids makes it an interesting component for peptide synthesis, either as a non-natural amino acid analogue or as a scaffold for peptide modification.

In peptide synthesis, the carboxylic acid of an amino acid is often activated as an "active ester" to facilitate amide bond formation with the amino group of another amino acid. While the subject compound has an amine for coupling, its ester group is not "active" in the traditional sense for peptide synthesis. However, the corresponding carboxylic acid, 2-(3-aminophenyl)acetic acid, could be converted into an active ester (e.g., a p-nitrophenyl ester or an N-hydroxysuccinimide ester). This activated form could then be coupled with an amino acid or peptide. Subsequently, the amino group on the phenyl ring would be available for further peptide chain elongation, leading to the incorporation of this unique structural unit into a peptide backbone.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. While direct chemoenzymatic applications involving this compound are not reported, one can envision scenarios where enzymes are used to selectively modify the molecule. For instance, a lipase (B570770) could be used to selectively hydrolyze the cyclopentyl ester under mild conditions, leaving the amino group intact for subsequent reactions. Conversely, a protease could potentially catalyze the formation of an amide bond involving the amino group, although the non-natural structure of the substrate might limit enzymatic recognition.

Development of Functionally Substituted Analogues

Due to the absence of specific research on this compound, there are no documented examples of its use in the development of functionally substituted analogues.

Future Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of Cyclopentyl 2-(3-aminophenyl)acetate can be approached through several established and emerging methodologies. Future research should focus on optimizing these pathways for yield, purity, and scalability.

One of the most direct and classical methods for synthesizing this ester is the Fischer-Speier esterification . athabascau.caorganic-chemistry.org This acid-catalyzed reaction would involve the condensation of (3-aminophenyl)acetic acid with cyclopentanol (B49286). athabascau.ca The equilibrium nature of this reaction necessitates strategies to drive it towards the product, such as using an excess of one reactant or removing water as it is formed. masterorganicchemistry.com

Another promising avenue is transesterification . organic-chemistry.org This could involve reacting a more common ester of (3-aminophenyl)acetic acid, such as the methyl or ethyl ester, with cyclopentanol in the presence of an acid or base catalyst. The choice of catalyst can be crucial in optimizing the reaction rate and minimizing side reactions. biofueljournal.com

More modern and potentially greener approaches include enzymatic synthesis . Lipases, for example, are known to catalyze esterification and transesterification reactions under mild conditions, often with high selectivity and reduced byproduct formation. researchgate.net The use of biocatalysts could offer a more sustainable and environmentally friendly route to this compound. nih.govnih.gov

Finally, flow chemistry represents a cutting-edge approach that could be applied to the synthesis of this compound. mdpi.comscielo.brasynt.combeilstein-journals.org Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.net

Synthetic PathwayKey FeaturesPotential Advantages
Fischer-Speier EsterificationAcid-catalyzed reaction of a carboxylic acid and an alcohol. athabascau.caWell-established, uses readily available starting materials.
TransesterificationExchange of the alcohol part of an ester with another alcohol. organic-chemistry.orgCan be catalyzed by acids or bases, useful for converting common esters.
Enzymatic SynthesisUse of enzymes like lipases as catalysts. researchgate.netMild reaction conditions, high selectivity, environmentally friendly. nih.govnih.gov
Flow ChemistryContinuous reaction in a flow reactor. mdpi.comscielo.brPrecise control, improved yield and safety, scalable. asynt.combeilstein-journals.orgresearchgate.net

In-depth Mechanistic Understanding via Advanced Computational Methods

In the absence of extensive experimental data, advanced computational methods can provide valuable insights into the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.netmdpi.comnih.gov This information can help in predicting its reactivity, stability, and spectroscopic properties. For instance, DFT can be used to model the transition states of its synthetic reactions, providing a deeper understanding of the reaction mechanisms. mdpi.com

Molecular docking studies could be used to explore the potential biological activity of this compound. By simulating the interaction of this compound with the active sites of various enzymes or receptors, it may be possible to identify potential therapeutic targets. d-nb.infonih.govmdpi.comnih.govmdpi.com This in silico screening can guide future experimental work in drug discovery.

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules over time. This can be particularly useful in understanding its behavior in different environments and predicting its bioavailability.

Computational MethodApplicationPotential Insights
Density Functional Theory (DFT)Electronic structure, geometry optimization, vibrational analysis. researchgate.netmdpi.comnih.govReactivity, stability, spectroscopic properties, reaction mechanisms. mdpi.com
Molecular DockingSimulation of binding to biological targets. d-nb.infonih.govmdpi.comnih.govmdpi.comIdentification of potential therapeutic applications.
Molecular Dynamics (MD)Simulation of molecular motion and interactions over time.Conformational preferences, solvent effects, binding stability.

Expanding Applications in Complex Molecular Architecture Construction

The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it a valuable building block for the construction of more complex molecules.

In medicinal chemistry , the aminophenylacetic acid scaffold is found in a number of biologically active compounds. The amine group can be readily derivatized to introduce a wide range of functionalities, allowing for the synthesis of libraries of compounds for high-throughput screening. The cyclopentyl group can influence the lipophilicity and metabolic stability of a potential drug molecule.

In materials science , this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The amine and ester groups can participate in polymerization reactions, such as the formation of polyamides or polyesters. The properties of the resulting polymers could be tailored by the incorporation of the cyclopentyl and phenyl groups.

The development of synthetic routes to derivatives of this compound would further expand its utility as a versatile intermediate in organic synthesis.

Development of More Sustainable Synthetic Protocols

Future research should prioritize the development of sustainable and environmentally friendly methods for the synthesis of this compound. This aligns with the growing importance of green chemistry in the chemical industry. nih.govlabmanager.com

Key areas of focus should include:

The use of greener solvents: Replacing hazardous solvents with more benign alternatives, such as water, ethanol (B145695), or acetonitrile, can significantly reduce the environmental impact of the synthesis. jove.com

Catalyst development: The use of reusable solid acid catalysts or biocatalysts can minimize waste and avoid the use of corrosive and hazardous reagents. researchgate.netbritishwaterfilter.com

Energy efficiency: Optimizing reaction conditions to reduce energy consumption, for example by using microwave-assisted synthesis or flow chemistry, can contribute to a more sustainable process.

Atom economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. labmanager.com

By focusing on these areas, it will be possible to develop synthetic protocols for this compound that are not only efficient and scalable but also environmentally responsible.

Q & A

Q. What synthetic routes are most effective for preparing Cyclopentyl 2-(3-aminophenyl)acetate?

Cyclopentyl esters like this compound are typically synthesized via transesterification or direct esterification. For example, transesterification of methyl or ethyl esters with cyclopentanol under acidic or enzymatic catalysis is a common approach. Thermodynamic studies on similar cyclopentyl esters suggest optimal reaction temperatures between 323.15–353.15 K and molar ratios of alcohol to ester (e.g., cyclopentanol:acetate) of 3:1 to 4:1 to maximize conversion . NMR characterization (e.g., ¹H and ¹³C) is critical for verifying ester formation, as seen in analogous compounds like methyl 2-(3-azido-2-hydroxycyclopentyl)acetate .

Q. How can the purity of this compound be assessed?

High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity by identifying characteristic peaks, such as the cyclopentyl group’s multiplet (~1.5–2.5 ppm in ¹H NMR) and the acetate carbonyl (~170 ppm in ¹³C NMR). For example, methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate was validated using ¹H NMR coupling constants and ¹³C chemical shifts .

Advanced Research Questions

Q. What are the thermodynamic considerations for optimizing the synthesis of this compound?

The reaction’s equilibrium constant (K) and Gibbs free energy (ΔG) must be calculated to determine feasibility. Group contribution methods, such as the Ruzicka–Domalski approach for heat capacity and Yoneda method for enthalpy of formation, have been applied to cyclopentyl esters . For transesterification, exothermicity (ΔH < 0) favors lower temperatures (e.g., 323.15–343.15 K), while excess methanol (molar ratio 3:1–4:1) shifts equilibrium toward product formation . Experimental validation using fixed-bed reactors has shown >90% conversion under these conditions .

Q. How does the stereochemistry of this compound influence its bioactivity?

Stereochemical analysis via chiral HPLC or X-ray crystallography is essential. For instance, (±) isomers of structurally similar compounds (e.g., 2-(2-hydroxycyclopentyl)acetic acid derivatives) exhibit distinct biological activities due to enantiomer-specific binding . Computational modeling (e.g., molecular docking) can predict interactions with targets like enzymes or receptors, as demonstrated for tosedostat, a cyclopentyl ester with defined stereocenters .

Q. What degradation pathways occur under physiological conditions, and how can stability be improved?

Hydrolysis of the ester bond is a primary degradation route. Accelerated stability studies in buffered solutions (pH 1.2–7.4) at 310 K can identify degradation products via LC-MS. Cyclopentyl esters with electron-withdrawing substituents (e.g., nitro groups) show enhanced stability compared to amino derivatives . Encapsulation in liposomes or cyclodextrin complexes may mitigate hydrolysis, as seen with similar labile esters .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological potential?

High-throughput assays, such as scintillation proximity-based screens, can assess enzyme inhibition or receptor binding. For example, phenylmercuric acetate and cisplatin were tested in cytotoxicity assays using similar protocols . This compound’s solubility (logP ~2.2, estimated via ACD/Labs Percepta) suggests moderate membrane permeability, making Caco-2 cell monolayers appropriate for absorption studies .

Methodological Guidance

Q. How should conflicting spectral data (e.g., NMR) be resolved?

Contradictions in coupling constants or chemical shifts may arise from solvent effects or impurities. For example, methyl 2-(3-azido-2-hydroxycyclopentyl)acetate showed δ 3.65 ppm for methoxy in CDCl₃ but shifted in MeOD due to hydrogen bonding . Always compare with literature data for analogous compounds and use deuterated solvents consistently.

Q. What computational tools predict the compound’s physicochemical properties?

The ACD/Labs Percepta Platform estimates logP, pKa, and solubility using fragment-based algorithms . For thermodynamic properties (e.g., ΔfH°), the Yoneda group contribution method has been validated for cyclopentyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl 2-(3-aminophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Cyclopentyl 2-(3-aminophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.